Superior Yield in α-Imino Carbene Generation from Triazoles
In a direct, multi-catalyst head-to-head study on the generation of α-imino carbenes from 4-phenyl-1-tosyl-1H-1,2,3-triazole, Rh₂(piv)₄ delivered a product yield of 69%, significantly outperforming the widely-used benchmark catalyst Rh₂(OAc)₄ and the specialized Rh₂(esp)₂, which gave yields of less than 5% and 50%, respectively, under identical conditions [1]. This demonstrates Rh₂(piv)₄ is a high-performance catalyst for this specific class of synthetically valuable intermediates.
| Evidence Dimension | Catalytic yield for α-imino carbene generation |
|---|---|
| Target Compound Data | 69% (Rh₂(piv)₄) |
| Comparator Or Baseline | Rh₂(OAc)₄: <5%; Rh₂(esp)₂: 50% |
| Quantified Difference | >64% absolute yield increase over Rh₂(OAc)₄; 19% increase over Rh₂(esp)₂ |
| Conditions | 0.30 mmol scale, 0.5 mol% Rh-catalyst, 1.0 equiv of triazole 4a in 1.0 mL CHCl₃, yield determined by LC/MS with an internal standard. |
Why This Matters
This massive performance gap (>13-fold increase over Rh₂(OAc)₄) quantifies the procurement risk of generic substitution, where cost savings on a cheaper catalyst are nullified by a near-total loss in product yield.
- [1] Parr, B. M., & Davies, H. M. L. (2013). Rhodium(II)-Catalyzed Tandem Reaction of 1-Sulfonyl-1,2,3-triazoles with Indoles. Angewandte Chemie International Edition, 52(39), 10284–10288. (Data extracted from Table 1, PMC3597238). View Source
